3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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Overview
Description
3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a unique structure combining a naphthalene ring, a thiazole ring, and a chromenone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a naphthalen-2-yl thiazole intermediate, which is then reacted with a chromenone derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It exhibits potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure and properties make it useful in developing new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene, thiazole, and chromenone derivatives, such as:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Various naphthopyran derivatives
- 2-aryl-1,3,4-trifluorotriphenylene derivatives .
Uniqueness
What sets 3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one apart is its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H13NO2S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(4-naphthalen-2-yl-1,3-thiazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C22H13NO2S/c24-22-18(12-17-7-3-4-8-20(17)25-22)21-23-19(13-26-21)16-10-9-14-5-1-2-6-15(14)11-16/h1-13H |
InChI Key |
XXTDNRLTCFXVDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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